1-[(2-Nitrophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine
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Overview
Description
1-[(2-Nitrophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine is a complex organic compound that features a piperazine ring substituted with a nitrophenylsulfonyl group and a trifluoromethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Nitrophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Nitrophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence
Properties
Molecular Formula |
C18H18F3N3O4S |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C18H18F3N3O4S/c19-18(20,21)15-6-2-1-5-14(15)13-22-9-11-23(12-10-22)29(27,28)17-8-4-3-7-16(17)24(25)26/h1-8H,9-13H2 |
InChI Key |
VCFFJGMDYZSIIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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